molecular formula C9H10BrN B13540556 3-(2-Bromophenyl)azetidine

3-(2-Bromophenyl)azetidine

Cat. No.: B13540556
M. Wt: 212.09 g/mol
InChI Key: DPTFMVJMOFNVTN-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)azetidine: is a chemical compound with the following IUPAC name: 3-(2-bromobenzyl)azetidine hydrochloride . Its molecular formula is C10H12BrN·HCl with a molecular weight of approximately 262.58 g/mol . This compound belongs to the class of azetidines, which are four-membered ring structures containing a nitrogen atom.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of 3-(2-bromophenyl)azetidine. One common method involves the reaction of 2-bromobenzaldehyde with an aziridine precursor, followed by reduction to form the azetidine ring . The specific synthetic steps and conditions may vary depending on the desired purity and yield.

Industrial Production Methods: While there is no widely recognized industrial-scale production method for this compound, research laboratories often synthesize it for scientific investigations.

Chemical Reactions Analysis

Reactivity: 3-(2-Bromophenyl)azetidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Reduction Reactions: Reduction of the azetidine ring can lead to different derivatives.

    Cyclization Reactions: Intramolecular reactions can form larger ring structures.

Common Reagents and Conditions:

    Bromination: Bromine or N-bromosuccinimide (NBS) can be used for bromination.

    Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) can reduce the azetidine ring.

    Cyclization: Acidic conditions promote cyclization reactions.

Major Products: The major products depend on the specific reaction conditions. For example, reduction of the azetidine ring could yield amines or other derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: It may serve as a precursor for bioactive compounds.

    Medicine: Research into its pharmacological properties and potential therapeutic applications.

    Industry: Although not widely used industrially, it could find applications in materials science or drug development.

Mechanism of Action

The exact mechanism by which 3-(2-bromophenyl)azetidine exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.

Properties

Molecular Formula

C9H10BrN

Molecular Weight

212.09 g/mol

IUPAC Name

3-(2-bromophenyl)azetidine

InChI

InChI=1S/C9H10BrN/c10-9-4-2-1-3-8(9)7-5-11-6-7/h1-4,7,11H,5-6H2

InChI Key

DPTFMVJMOFNVTN-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CC=CC=C2Br

Origin of Product

United States

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